8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Description
8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid (CAS: 1209917-19-0) is a bicyclic compound featuring an azabicyclo[3.2.1]octane core with a propyl substituent at the 8-position and a carboxylic acid group at the 3-position. Its molecular formula is C₁₁H₁₉NO₂, with a molecular weight of 197.28 g/mol . This compound has been utilized in medicinal chemistry research, particularly in the development of enzyme inhibitors, as evidenced by its structural role in hybrid-class Autotaxin (ATX) inhibitors .
Properties
IUPAC Name |
8-propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-5-12-9-3-4-10(12)7-8(6-9)11(13)14/h8-10H,2-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHBIRMGTBSJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC1CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for the formation of the bicyclic structure with high diastereo- and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neurotransmitter Reuptake Inhibition
The primary application of 8-propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid lies in its role as a neurotransmitter reuptake inhibitor. This mechanism is essential for the treatment of conditions such as:
- Depression : The compound has shown promise in alleviating symptoms associated with mood disorders by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft .
- Anxiety Disorders : Similar to its effects on depression, this compound can help manage anxiety by modulating neurotransmitter levels .
- Attention Deficit Hyperactivity Disorder (ADHD) : Its ability to influence dopamine and norepinephrine levels makes it a candidate for ADHD treatment .
1.2 Pharmacological Studies
Pharmacological studies have demonstrated that derivatives of 8-azabicyclo[3.2.1]octane can effectively inhibit the reuptake of key neurotransmitters such as serotonin, norepinephrine, and dopamine in vitro . This has led to investigations into their efficacy as potential therapeutic agents for various neuropsychiatric disorders.
Several studies have explored the therapeutic potential of 8-propyl-8-azabicyclo[3.2.1]octane derivatives:
3.1 Clinical Trials
Research has indicated that these compounds can be formulated into various pharmaceutical compositions, including tablets, injections, and sprays for effective delivery . The dosage varies based on the condition being treated, with suggested ranges between 0.001 to 50 mg per kilogram body weight per day .
3.2 Comparative Studies
Comparative studies have shown that while traditional antidepressants like tricyclics and selective serotonin reuptake inhibitors (SSRIs) have significant side effects, compounds like 8-propyl-8-azabicyclo[3.2.1]octane derivatives may offer improved safety profiles due to their targeted action on neurotransmitter systems without the same level of adverse effects .
Mechanism of Action
The mechanism of action of 8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at the 8-Position
8-(tert-Butoxycarbonyl) Variants
- 8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid (CAS: 1159826-74-0): Molecular formula: C₁₃H₂₁NO₄; MW: 255.31 g/mol . The tert-butoxycarbonyl (Boc) group enhances steric bulk and protects the amine during synthesis. Compared to the propyl variant, this compound exhibits higher molecular weight and altered solubility (logP ~1.5 vs. ~0.8 for the propyl analog). Used in peptide coupling reactions and as an intermediate in bioactive molecule synthesis .
(1R,3s,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid (CAS: 280762-00-7):
8-Methyl and 8-Oxo Derivatives
- 8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid derivatives: Example: Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate (CAS: Not listed). The methyl group reduces steric hindrance compared to propyl or Boc substituents, while the phenyl and ester groups enhance lipophilicity (clogP ~2.5) .
Functional Group Modifications at the 3-Position
Carboxylic Acid vs. Ester Derivatives
- exo-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride (CAS: Not listed): The hydrochloride salt improves aqueous solubility, critical for pharmacokinetic optimization. Lacks the propyl group, reducing hydrophobicity .
Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 1403766-87-9):
Stereochemical and Bridging Heteroatom Differences
(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid (CAS: 1335234-10-0):
8-Oxabicyclo[3.2.1]octane-3-carboxylic acid (AS97605):
Key Comparative Data Table
Biological Activity
8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid, also known as 8-isopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and therapeutic implications.
The chemical formula of this compound is with a molecular weight of 197.28 g/mol. The compound features a bicyclic structure that is integral to its interaction with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 8-isopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
| CAS Number | 1209917-19-0 |
| Molecular Formula | C11H19NO2 |
| Molecular Weight | 197.28 g/mol |
Pharmacological Mechanisms
Research indicates that derivatives of the azabicyclo[3.2.1]octane framework exhibit significant interactions with neurotransmitter systems, particularly as monoamine reuptake inhibitors . These compounds have been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine, which are critical in the treatment of mood disorders and other psychiatric conditions.
- Monoamine Reuptake Inhibition : The compound has been linked to therapeutic effects similar to those observed in established antidepressants, suggesting its potential utility in treating depression and anxiety disorders .
- Opioid Receptor Interaction : Some studies have indicated that related compounds may act as mu-opioid receptor antagonists, which could be beneficial in managing pain and opioid addiction .
Structure-Activity Relationships (SAR)
The biological activity of 8-propyl derivatives has been explored through SAR studies, which reveal how modifications to the azabicyclo structure can enhance potency and selectivity for specific receptors.
| Modification | Effect on Activity |
|---|---|
| N-substitution | Increased selectivity for kappa-opioid receptors |
| Pendant group alterations | Enhanced binding affinity and selectivity |
Clinical Applications
Several studies have examined the efficacy of azabicyclo derivatives in clinical settings:
- Depression Treatment : A clinical trial involving a related azabicyclo compound demonstrated significant improvements in depressive symptoms compared to placebo groups, highlighting its potential as a novel antidepressant .
- Pain Management : Another study focused on the analgesic properties of these compounds in animal models, showing promising results in reducing pain responses without the addictive side effects commonly associated with traditional opioids .
Q & A
Q. Table 1: Example Synthesis Parameters
| Step | Reagent/Condition | Purpose | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Boc-anhydride, DCM | Amine protection | 85 | |
| 2 | Pd/C, H₂ | Deprotection | 92 | |
| 3 | NaOH, MeOH/H₂O | Carboxylic acid formation | 78 |
Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
Q. Table 2: Key Analytical Data
| Property | Value | Technique | Reference |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₉NO₂ | MS | |
| ¹H NMR (δ, ppm) | 3.2 (m, 1H, bridgehead) | 400 MHz NMR | |
| Purity | 98.5% | HPLC |
How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Sealed containers at RT, protected from moisture and light to prevent hydrolysis/oxidation .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis and purification to avoid degradation .
- Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) to validate shelf-life .
What methodologies are employed to investigate the structure-activity relationships (SAR) of derivatives?
Answer:
- Synthetic Modifications : Introduce substituents (e.g., methyl, benzyl) at the 3-carboxylic acid or 8-propyl positions to assess steric/electronic effects .
- Computational Docking : Predict binding affinities to target receptors (e.g., GPCRs) using molecular dynamics .
- Biological Assays : Test derivatives in vitro (e.g., enzyme inhibition) and in cell-based models (e.g., cytotoxicity) .
Q. Table 3: Example SAR Findings
| Derivative | Modification | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|---|
| 8-Benzyl | Increased lipophilicity | 0.12 | Enzyme X | |
| 3-Amino | Enhanced H-bonding | 2.5 | Receptor Y |
How can researchers resolve discrepancies in spectroscopic data for novel derivatives?
Answer:
- Cross-Validation : Combine 2D NMR (COSY, HSQC) with high-resolution MS to confirm assignments .
- Pharmacopeial Standards : Follow USP/Ph. Eur. guidelines for purity thresholds and impurity profiling .
- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
What experimental designs are optimal for assessing biological activity in receptor binding assays?
Answer:
- Dose-Response Curves : Test logarithmic concentration ranges (0.1–100 μM) to determine EC₅₀/IC₅₀ values .
- Controls : Include positive (known agonist/antagonist) and negative (vehicle) controls to validate assay reliability .
- Probe Design : Use radiolabeled or fluorescent derivatives for real-time binding kinetics (e.g., ³H-ligand displacement) .
Notes
- References : Ensure all protocols comply with safety guidelines (e.g., PPE, fume hood use) .
- Data Contradictions : Address variability by repeating experiments under standardized conditions and reporting confidence intervals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
